molecular formula C10H10O3 B567114 4-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 1369503-31-0

4-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B567114
CAS No.: 1369503-31-0
M. Wt: 178.187
InChI Key: IYEMRBDGBFYTET-UHFFFAOYSA-N
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Description

4-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound that belongs to the class of indene derivatives It is characterized by a hydroxyl group at the 4th position and a carboxylic acid group at the 1st position of the indene ring system

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2-(2-hydroxyphenyl)acetic acid with a dehydrating agent to form the indene ring system. The reaction is usually carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Formation of 4-oxo-2,3-dihydro-1H-indene-1-carboxylic acid.

    Reduction: Formation of 4-hydroxy-2,3-dihydro-1H-indene-1-methanol.

    Substitution: Various substituted indene derivatives depending on the substituents used.

Scientific Research Applications

4-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for various indene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and resins, due to its unique structural properties.

Comparison with Similar Compounds

4-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid can be compared with other similar compounds, such as:

    Indene: Lacks the hydroxyl and carboxylic acid groups, making it less reactive in certain chemical reactions.

    2,3-Dihydro-1H-indene-1-carboxylic acid: Lacks the hydroxyl group, which affects its chemical properties and reactivity.

    4-Hydroxy-1H-indene-1-carboxylic acid: Lacks the dihydro structure, influencing its stability and reactivity.

The presence of both hydroxyl and carboxylic acid groups in this compound makes it unique and versatile for various applications in research and industry.

Properties

IUPAC Name

4-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-9-3-1-2-6-7(9)4-5-8(6)10(12)13/h1-3,8,11H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEMRBDGBFYTET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)O)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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